molecular formula C15H10ClNO B11858874 3(2H)-Isoquinolinone, 1-(4-chlorophenyl)- CAS No. 89721-06-2

3(2H)-Isoquinolinone, 1-(4-chlorophenyl)-

Cat. No.: B11858874
CAS No.: 89721-06-2
M. Wt: 255.70 g/mol
InChI Key: QKBOAEJEJVWAJF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)isoquinolin-3(2H)-one is a chemical compound characterized by the presence of a chlorophenyl group attached to an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)isoquinolin-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with isoquinoline derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired product through a series of intermediate steps. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Amino or thio-substituted isoquinoline derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)isoquinolin-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl isoquinoline-3-carboxylate: Shares the isoquinoline core but differs in the substituent groups.

    2-(4-Chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid: Contains a sulfonyl group and a carboxylic acid moiety, offering different chemical properties.

Properties

CAS No.

89721-06-2

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-2H-isoquinolin-3-one

InChI

InChI=1S/C15H10ClNO/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-9H,(H,17,18)

InChI Key

QKBOAEJEJVWAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)NC(=C2C=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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